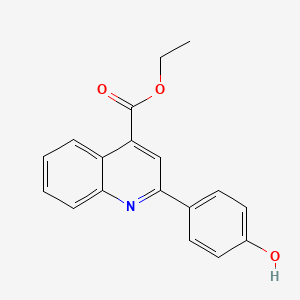
ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate, also known as ethyl 4-(4-hydroxyphenyl)quinoline-2-carboxylate, is a compound with potential pharmaceutical applications. It belongs to the class of quinoline derivatives and is known for its anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate 2-(4-hydroxyphenyl)-4-quinolinecarboxylate is not fully understood. However, it has been suggested that it exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species (ROS) and pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been suggested that it exerts its anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, it has been found to exhibit antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation.
实验室实验的优点和局限性
One of the advantages of using ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate 2-(4-hydroxyphenyl)-4-quinolinecarboxylate in lab experiments is its potential pharmaceutical applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties, making it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound 2-(4-hydroxyphenyl)-4-quinolinecarboxylate in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for the study of ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate 2-(4-hydroxyphenyl)-4-quinolinecarboxylate. One of the future directions is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another future direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases such as rheumatoid arthritis and cancer. Furthermore, the elucidation of its mechanism of action and the identification of its molecular targets can provide valuable insights into its pharmacological properties and potential therapeutic applications.
合成方法
Ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate can be synthesized using various methods. One of the commonly used methods is the reaction of 4-hydroxybenzaldehyde with 2-aminobenzoic acid in the presence of a catalyst such as acetic acid. The resulting product is then treated with this compound chloroformate to obtain this compound 2-(4-hydroxyphenyl)-4-quinolinecarboxylate.
科学研究应用
Ethyl 2-(4-hydroxyphenyl)-4-quinolinecarboxylate has been extensively studied for its potential pharmaceutical applications. It has been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and cancer. It has also been found to exhibit anticancer properties, making it a potential candidate for the treatment of various types of cancer.
属性
IUPAC Name |
ethyl 2-(4-hydroxyphenyl)quinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-2-22-18(21)15-11-17(12-7-9-13(20)10-8-12)19-16-6-4-3-5-14(15)16/h3-11,20H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACRTLJNSBXKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-3-[(trifluoroacetyl)amino]benzamide](/img/structure/B5786247.png)

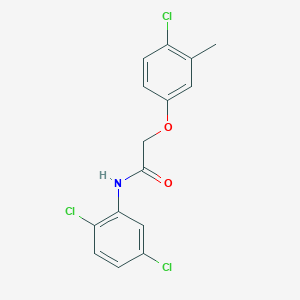
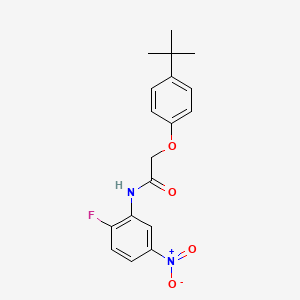
![4-[(phenylthio)methyl]benzamide](/img/structure/B5786254.png)
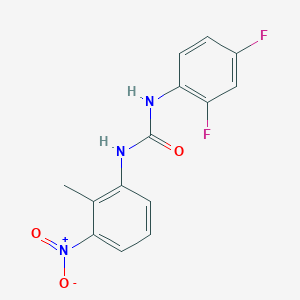
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5786267.png)
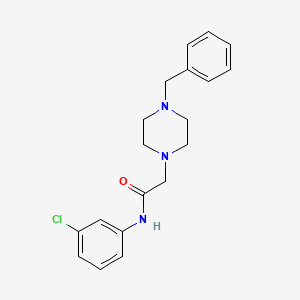
![3-[(3-fluorobenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5786277.png)
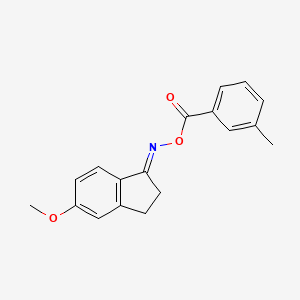
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5786298.png)
![5-[2-(3-methoxyphenyl)-2-oxoethoxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5786317.png)
![N-cyclohexyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5786328.png)
